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Compound of Interest

Compound Name: 1-Methyl-1-tosylmethylisocyanide

Cat. No.: B1312358

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Methyl-1-tosylmethylisocyanide (CAS 58379-80-9). Designed for researchers, scientists, and
professionals in drug development, this document compiles predicted and comparative
spectroscopic data, detailed experimental methodologies, and visual workflows to facilitate the
understanding and application of this compound in research settings. Due to the limited
availability of experimental spectra for 1-Methyl-1-tosylmethylisocyanide, this guide presents
predicted Nuclear Magnetic Resonance (NMR) data. For Infrared (IR) Spectroscopy and Mass
Spectrometry (MS), experimental data for the closely related parent compound, p-
toluenesulfonylmethyl isocyanide (TosMIC), is provided as a reference, with an analysis of the
expected spectral differences.

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for
determining the structure of organic compounds. Below are the predicted *H and 3C NMR
spectral data for 1-Methyl-1-tosylmethylisocyanide. These predictions are based on
computational models and provide expected chemical shifts (d) in parts per million (ppm).

Table 1: Predicted 'H NMR Data for 1-Methyl-1-tosylmethylisocyanide
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Chemical Shift (6

Multiplicity Integration Assignment
ppm)
~7.85 Doublet 2H Ar-H (ortho to SO2)
~7.40 Doublet 2H Ar-H (meta to SO2)
~4.50 Quartet 1H CH
~2.45 Singlet 3H Ar-CHs
~1.80 Doublet 3H CH-CHs

Table 2: Predicted 3C NMR Data for 1-Methyl-1-tosylmethylisocyanide

Chemical Shift (6 ppm) Assignment
~165 N=C

~145 Ar-C (ipso, SO2)
~135 Ar-C (ipso, CHs)
~130 Ar-CH (meta)
~129 Ar-CH (ortho)
~70 CH

~22 Ar-CHs

~18 CH-CHs

Infrared (IR) Spectroscopy Data (Reference:
Tosylmethyl isocyanide)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to its vibrational transitions. The following data is for the parent compound,
tosylmethyl isocyanide (TosMIC), obtained via the Attenuated Total Reflectance (ATR)
technique.
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Table 3: Experimental IR Data for Tosylmethyl isocyanide (TosMIC)

Wavenumber (cm~?) Intensity Assignment

~2140 Strong N=C stretch (isocyanide)
~1595 Medium C=C stretch (aromatic)
~1320 Strong S=0 asymmetric stretch
~1150 Strong S=0 symmetric stretch
~1085 Strong C-H in-plane bend (aromatic)

C-H out-of-plane bend (p-

~815 Strong ) )
disubstituted)

Expected Differences for 1-Methyl-1-tosylmethylisocyanide: The core spectral features are
expected to be similar. The characteristic isocyanide (N=C) and sulfonyl (S=0) stretching
frequencies will be present. Additional peaks corresponding to the aliphatic C-H stretching and
bending of the added methyl group would be observed around 2980-2900 cm~* and 1450-1375
cm1, respectively.

Mass Spectrometry (MS) Data (Reference:
Tosylmethyl isocyanide)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the
ions based on their mass-to-charge ratio. The following data represents the expected
fragmentation pattern for tosylmethyl isocyanide (TosMIC).

Table 4. Experimental Mass Spectrometry Data for Tosylmethyl isocyanide (TosMIC)
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miz Relative Intensity Assighment
195 Moderate [M]* (Molecular lon)
) [M - C2Hz2N]* or [C7H7SO2]*
155 High
(Tosyl group)
91 High [C7H7]* (Tropylium ion)
65 Moderate [CsHs]*

Expected Differences for 1-Methyl-1-tosylmethylisocyanide: The molecular ion peak for 1-
Methyl-1-tosylmethylisocyanide would be at m/z 209, corresponding to its molecular weight.
The fragmentation pattern would likely still show the characteristic tosyl fragment at m/z 155
and the tropylium ion at m/z 91. Additional fragments resulting from the loss of the methyl and
ethyl groups from the isocyanide-bearing carbon would also be expected.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-25 mg of the solid compound is dissolved in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in a clean NMR tube. The solution must be
homogeneous and free of particulate matter. The NMR spectrometer is locked onto the
deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal
resolution. For *H NMR, a standard pulse sequence is used with a sufficient number of scans to
obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled pulse sequence is
typically employed, requiring a larger number of scans due to the lower natural abundance and
sensitivity of the 13C nucleus. Chemical shifts are referenced to an internal standard, commonly
tetramethylsilane (TMS).

Sample Preparation Data Acquisition Data Processing

Weigh 5-25 mg of sample Dissolve in 0.6-0.7 mL Transfer to NMR twbe |—sp| . nsert sample R — Acquire Spectrum || [0 L orm Phase and Baseline Integration an d || Spectral Analysis
of deuterated solvent into spectrometer (*H or :C) Correction Peak Picking

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1312358?utm_src=pdf-body
https://www.benchchem.com/product/b1312358?utm_src=pdf-body
https://www.benchchem.com/product/b1312358?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly
used. For ATR, a small amount of the solid is placed directly on the ATR crystal (e.g., diamond
or germanium), and pressure is applied to ensure good contact. A background spectrum of the
empty ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument
measures the interference pattern of the infrared beam, and a Fourier transform is applied to
obtain the final spectrum of absorbance or transmittance versus wavenumber.

Sample Preparation (ATR) Data Acquisition Data Processing
Place small amount Apply pressure to Record background Fourier Transform Generate Absorbance/ Spectral Analysis
q Record sample spectrum P "
of solid on ATR crystal ensure contact spectrum (empty crystal) of interferogram Transmittance Spectrum

Click to download full resolution via product page

FT-IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or
acetonitrile). The solution is introduced into the mass spectrometer, typically via direct infusion
or coupled with a chromatographic system. In the ion source (e.g., electrospray ionization -
ESI), the sample molecules are ionized. The resulting ions are then guided into the mass
analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector records
the abundance of each ion, generating a mass spectrum that plots ion intensity against m/z.
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Mass Spectrometry Experimental Workflow

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Methyl-1-
tosylmethylisocyanide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1312358#spectroscopic-data-for-1-methyl-1-
tosylmethylisocyanide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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